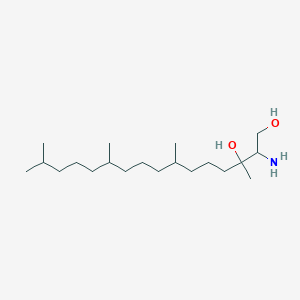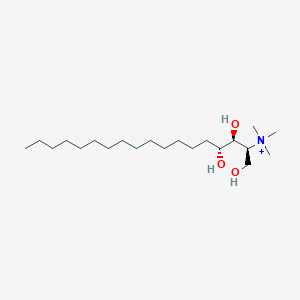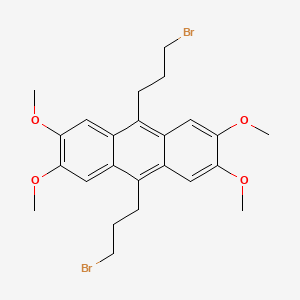
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties. This compound, in particular, is characterized by the presence of bromopropyl and methoxy groups attached to the anthracene core, which can significantly influence its reactivity and applications.
Preparation Methods
The synthesis of 9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene typically involves the following steps:
Starting Material: The synthesis begins with 2,3,6,7-tetramethoxyanthracene.
Bromination: The anthracene derivative undergoes bromination to introduce bromine atoms at the 9 and 10 positions.
Alkylation: The brominated intermediate is then subjected to alkylation with 3-bromopropyl groups to yield the final product.
The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper to facilitate the reactions .
Chemical Reactions Analysis
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism by which 9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene exerts its effects involves its interaction with molecular targets and pathways. The bromopropyl groups can participate in nucleophilic substitution reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its blue light-emitting properties in OLEDs.
2,2’-Bianthracene: Used in green fluorescent OLEDs.
Anthraquinone Derivatives: Exhibiting antimicrobial and anti-inflammatory activities.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other anthracene derivatives.
Properties
CAS No. |
188576-57-0 |
|---|---|
Molecular Formula |
C24H28Br2O4 |
Molecular Weight |
540.3 g/mol |
IUPAC Name |
9,10-bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene |
InChI |
InChI=1S/C24H28Br2O4/c1-27-21-11-17-15(7-5-9-25)19-13-23(29-3)24(30-4)14-20(19)16(8-6-10-26)18(17)12-22(21)28-2/h11-14H,5-10H2,1-4H3 |
InChI Key |
QUMMFJGIJWPUTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OC)CCCBr)OC)OC)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
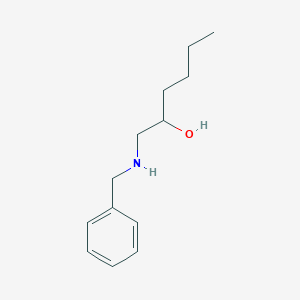

![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
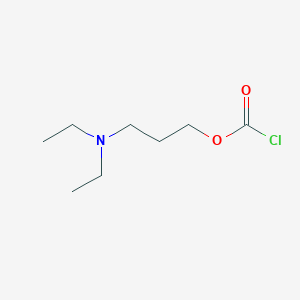
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
